molecular formula C11H14BF3O2S B2735530 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane CAS No. 2246611-07-2

4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane

Cat. No.: B2735530
CAS No.: 2246611-07-2
M. Wt: 278.1
InChI Key: COSDJCHZVQOKMZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane typically involves the reaction of thiophene derivatives with boronic esters. One common method includes the use of thiophene-2-boronic acid pinacol ester as a starting material. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The reaction is typically carried out in specialized reactors that maintain the required temperature and atmospheric conditions .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and thiol derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane apart from similar compounds is its trifluoromethyl group, which imparts unique electronic properties. This makes it particularly useful in the synthesis of molecules that require specific electronic characteristics, such as pharmaceuticals and advanced materials .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3O2S/c1-9(2)10(3,4)17-12(16-9)7-5-6-18-8(7)11(13,14)15/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSDJCHZVQOKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246611-07-2
Record name 4,4,5,5-tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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